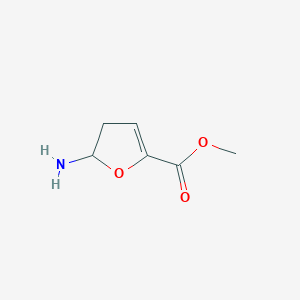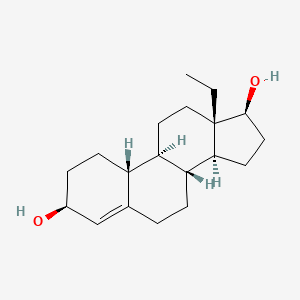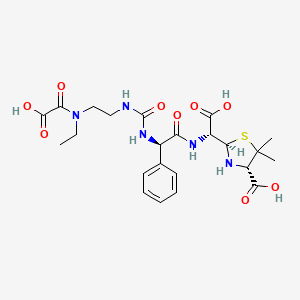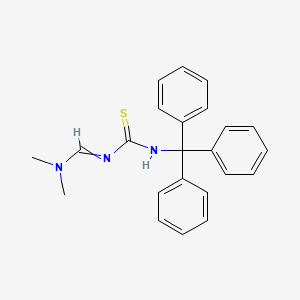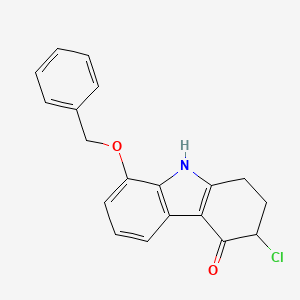
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This compound, in particular, features a benzyloxy group at the 8th position, a chlorine atom at the 3rd position, and a dihydrocarbazole core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.
Chlorination: The chlorine atom is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form.
Substitution: The benzyloxy and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Materials Science: It is used in the development of new materials with specific optical and electronic characteristics.
作用機序
The mechanism of action of 8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
9-(Benzyloxy)-9H-fluorene: Used in organic synthesis and materials science.
N-(Benzyloxy)benzylimidazoles: Studied for their antihypertensive properties.
Uniqueness
8-(Benzyloxy)-3-chloro-2,3-dihydro-1H-carbazol-4(9H)-one is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H16ClNO2 |
|---|---|
分子量 |
325.8 g/mol |
IUPAC名 |
3-chloro-8-phenylmethoxy-1,2,3,9-tetrahydrocarbazol-4-one |
InChI |
InChI=1S/C19H16ClNO2/c20-14-9-10-15-17(19(14)22)13-7-4-8-16(18(13)21-15)23-11-12-5-2-1-3-6-12/h1-8,14,21H,9-11H2 |
InChIキー |
YLJNSMUTFUSLOW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=C(N2)C(=CC=C3)OCC4=CC=CC=C4)C(=O)C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
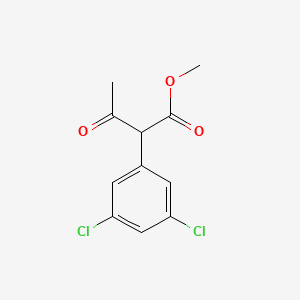

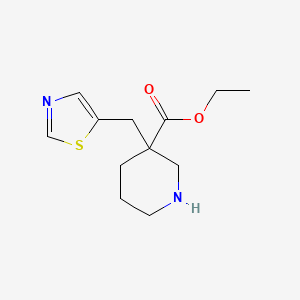
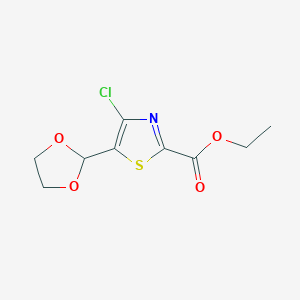
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)

